Desethylclomifene Hydrochloride

説明

特性

IUPAC Name |

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXQFJYBKJJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Desethylclomifene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the estrogen receptor (ER) binding affinity of desethylclomifene hydrochloride, a primary metabolite of the selective estrogen receptor modulator (SERM), clomiphene. As the in vivo activity of clomiphene is significantly influenced by its metabolic products, a thorough understanding of the receptor interaction of its metabolites is paramount for researchers in pharmacology, endocrinology, and drug development. This document delves into the chemical properties, synthesis, and detailed ER binding profile of desethylclomifene, offering a comparative analysis with its parent compound and other key metabolites. Furthermore, this guide presents detailed protocols for established in vitro assays to determine ER binding affinity, providing a practical resource for laboratory investigation.

Introduction: The Significance of Clomiphene Metabolism in Estrogen Receptor Modulation

Clomiphene citrate is a widely prescribed non-steroidal triphenylethylene derivative for the treatment of anovulatory infertility.[1] Its pharmacological activity is complex, exhibiting both estrogenic and anti-estrogenic effects in a tissue-dependent manner. This dual activity classifies clomiphene as a selective estrogen receptor modulator (SERM).[1] The clinical efficacy and side-effect profile of clomiphene are not solely attributable to the parent drug but are a composite of the actions of its various metabolites.

The metabolic fate of clomiphene involves N-dealkylation and hydroxylation, primarily mediated by cytochrome P450 enzymes, notably CYP2D6.[2] This biotransformation gives rise to several active metabolites, including N-desethylclomifene, 4-hydroxyclomiphene, and (E)-4-hydroxy-N-desethylclomiphene.[2] These metabolites exhibit distinct binding affinities for the two main estrogen receptor subtypes, ERα and ERβ, which dictates their specific pharmacological effects in different tissues.[3] Therefore, a granular understanding of the ER binding profile of each major metabolite is crucial for a complete comprehension of clomiphene's mechanism of action and for the development of more refined SERMs. This guide focuses specifically on desethylclomifene hydrochloride, providing a detailed exploration of its interaction with the estrogen receptor.

Chemical and Physical Properties of Desethylclomifene Hydrochloride

Desethylclomifene is the N-dealkylated metabolite of clomiphene. For research and analytical purposes, it is often supplied as the hydrochloride salt to improve its stability and solubility.

| Property | Value | Source |

| Chemical Name | 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N-ethylethanamine;hydrochloride | [4] |

| CAS Number | 1310815-19-0 | [4] |

| Molecular Formula | C₂₄H₂₄ClNO · HCl | [4] |

| Molecular Weight | 414.37 g/mol | [4] |

| Isomeric Form | Typically available as a mixture of (E) and (Z) isomers | [5] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in methanol and DMSO. Aqueous solubility is expected to be higher for the hydrochloride salt compared to the free base. | General chemical knowledge |

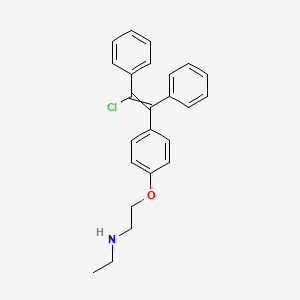

Chemical Structure:

Synthesis of Desethylclomifene Hydrochloride: A Conceptual Overview

While a specific, detailed protocol for the synthesis of desethylclomifene hydrochloride is not widely published in peer-reviewed literature, its synthesis can be conceptually derived from established methods for clomiphene synthesis.[6] The general approach would involve the synthesis of a desethylated precursor followed by chlorination.

A plausible synthetic route could involve the following key steps:

-

Preparation of the Phenolic Precursor: Synthesis of a substituted phenoxy-ethanamine derivative lacking one of the N-ethyl groups.

-

Coupling Reaction: Reaction of the phenolic precursor with a suitable diphenylacetylene or a related derivative to form the triphenylethylene core.

-

Chlorination: Introduction of the chlorine atom at the vinylic position. This is a critical step, and reagents like N-chlorosuccinimide (NCS) are commonly used for this transformation in clomiphene synthesis.[6]

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

The control of the (E)/(Z) isomer ratio is a significant challenge in the synthesis of triphenylethylene-based SERMs and often requires specific reaction conditions or subsequent purification steps to isolate the desired isomer.[6]

Estrogen Receptor Binding Affinity of Desethylclomifene

The interaction of desethylclomifene with estrogen receptors is a key determinant of its biological activity. This section details its binding affinity for ERα and discusses the implications for ERβ.

Binding Affinity for Estrogen Receptor Alpha (ERα)

Desethylclomifene exhibits a lower binding affinity for ERα compared to estradiol and some of the other hydroxylated metabolites of clomiphene. The available quantitative data from various studies are summarized below:

| Compound | Binding Affinity Metric | Value | Receptor Source | Source |

| (E)-Desethylclomifene | Relative Binding Affinity (RBA) (Estradiol = 100) | 0.62 | Rat Uterine Cytosol | [5] |

| N-Desethylclomiphene | IC₅₀ | ~125 nM | ERα | [1] |

The de-ethylation of the side chain is known to reduce the affinity for the estrogen receptor. One study reported that the de-ethylation of enclomiphene resulted in a 65-70% reduction in ER binding affinity.

Binding Affinity for Estrogen Receptor Beta (ERβ)

Given the structural similarity, it is plausible that desethylclomifene also acts as an antagonist at ERβ. The lack of a hydroxyl group, which is present in more potent metabolites, likely contributes to its overall lower affinity for both ER subtypes compared to estradiol. The precise selectivity ratio of desethylclomifene for ERα versus ERβ remains to be experimentally determined. Researchers can utilize predictive Quantitative Structure-Activity Relationship (QSAR) models for ERβ binding as a preliminary step to estimate this affinity.[8]

Comparative Binding Affinity of Clomiphene and its Metabolites

To contextualize the activity of desethylclomifene, it is essential to compare its ER binding affinity with that of the parent drug and other key metabolites.

| Compound | ERα Binding Affinity | ERβ Binding Affinity | Notes | Source |

| Estradiol | High (Reference) | High (Reference) | Endogenous ligand | [5] |

| Clomiphene | ~100 nM (IC₅₀) | Antagonist activity reported | Mixture of isomers | [1][7] |

| (E)-4-Hydroxyclomifene | ~2.4 nM (IC₅₀); 331 RBA | Data not readily available | Potent active metabolite | [1][5] |

| (E)-Desethylclomifene | 0.62 RBA | Data not readily available | Lower affinity metabolite | [5] |

| N-Desethylclomiphene | ~125 nM (IC₅₀) | Data not readily available | Lower affinity metabolite | [1] |

| (E)-4-Hydroxy-N-desethylclomiphene | ~1.4 nM (IC₅₀) | Data not readily available | Very potent active metabolite | [2] |

Disclaimer: The data presented in this table are compiled from multiple sources and may have been generated using different experimental conditions. Direct comparison should be made with caution.

This comparative analysis highlights that while desethylclomifene is an active metabolite, its direct contribution to the overall pharmacological effect of clomiphene, in terms of ER binding, is likely less significant than that of the hydroxylated metabolites.

Mechanism of Action: A SERM Perspective

Like its parent compound, desethylclomifene functions as a SERM. The binding of a SERM to the estrogen receptor induces a specific conformational change in the receptor protein. This altered conformation influences the interaction of the receptor with co-regulatory proteins (co-activators and co-repressors).

-

In tissues where desethylclomifene acts as an antagonist (e.g., likely the breast), the ligand-receptor complex recruits co-repressors, leading to the inhibition of estrogen-mediated gene transcription.

-

In tissues where it may have partial agonist activity , the complex may recruit a different set of co-activators, leading to the partial activation of gene expression.

The specific balance of agonist versus antagonist activity in a given tissue is determined by the local concentrations of ERα, ERβ, and the available co-regulatory proteins.

Experimental Protocols for Determining Estrogen Receptor Binding Affinity

A variety of in vitro assays can be employed to quantitatively determine the binding affinity of desethylclomifene hydrochloride to estrogen receptors. The choice of assay depends on the specific research question, available equipment, and throughput requirements.

Radioligand Binding Assay (Competitive)

This is a classic and highly sensitive method for determining the binding affinity of a test compound.

Principle: This assay measures the ability of a test compound (desethylclomifene) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors. This can be a cytosol fraction from estrogen-responsive tissues (e.g., rat uterus) or recombinant human ERα or ERβ.

-

Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and a reducing agent like DTT).

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled estradiol, and varying concentrations of desethylclomifene hydrochloride. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) precipitation.

-

Quantification: Measure the radioactivity in the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that is well-suited for high-throughput screening.

Principle: This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled estrogen (the tracer). When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. When bound to the larger estrogen receptor, its tumbling is slowed, and the emitted light is more polarized. A test compound that competes with the tracer for binding to the ER will cause a decrease in fluorescence polarization.

Step-by-Step Methodology:

-

Reagents: Obtain recombinant ERα or ERβ, a suitable fluorescent estrogen tracer, and the test compound (desethylclomifene hydrochloride).

-

Assay Plate Preparation: In a microplate, add the assay buffer, a fixed concentration of the fluorescent tracer, and the estrogen receptor.

-

Addition of Competitor: Add serial dilutions of desethylclomifene hydrochloride to the wells. Include controls for no competitor (maximum polarization) and no receptor (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a short period to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC₅₀ value.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time kinetic data on binding interactions.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., the estrogen receptor) is immobilized on the chip surface. When the other binding partner (desethylclomifene) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a change in the SPR signal.

Step-by-Step Methodology:

-

Chip Preparation: Immobilize purified, recombinant ERα or ERβ onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of precise dilutions of desethylclomifene hydrochloride in a suitable running buffer.

-

Binding Analysis: Inject the different concentrations of desethylclomifene over the sensor chip surface and monitor the SPR response in real-time. This provides the association phase.

-

Dissociation Analysis: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the receptor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the receptor surface, preparing it for the next injection.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Conclusion and Future Directions

Desethylclomifene hydrochloride is a key metabolite of clomiphene that contributes to its overall pharmacological profile. The available data indicate that it possesses a lower binding affinity for ERα compared to estradiol and the hydroxylated metabolites of clomiphene. While its direct binding affinity for ERβ has yet to be definitively quantified in the public domain, its role as a SERM suggests a differential interaction with the two ER subtypes.

For a more complete understanding of the role of desethylclomifene in the therapeutic and adverse effects of clomiphene, future research should focus on:

-

Determining the ERβ Binding Affinity: The quantification of the binding affinity of desethylclomifene for ERβ is a critical next step to establish its receptor selectivity profile.

-

Functional Assays: Beyond binding affinity, cell-based reporter gene assays are needed to characterize the functional consequences of desethylclomifene binding to both ERα and ERβ (i.e., its agonist versus antagonist activity).

-

In Vivo Studies: Investigating the specific in vivo effects of isolated desethylclomifene in relevant animal models would help to dissect its contribution to the overall effects of clomiphene.

This technical guide provides a solid foundation for researchers working with desethylclomifene hydrochloride and other SERMs. By utilizing the provided information and experimental protocols, the scientific community can continue to unravel the complex pharmacology of this important class of drugs.

References

- Ruenitz PC, Bagley JR, Mokler CM. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. Biochem Pharmacol. 1983 Oct 1;32(19):2941-7.

- Mürdter TE, Kerb R, Turpeinen M, et al. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Hum Mol Genet. 2012 Mar 1;21(5):1145-54.

- Katzenellenbogen JA, O'Malley BW, Katzenellenbogen BS. Tripartite steroid hormone receptor pharmacology: interaction with coregulators and the basis for the tissue-selective political of selective estrogen receptor modulators. Mol Endocrinol. 1996;10(2):119-31.

-

Estrogen Receptor Binding Material in Blood of Patients After Clomiphene Citrate Administration: Determination by a Radioreceptor Assay. PubMed. Available at: [Link]

-

A Review of Selective Estrogen Receptor Modulators and their Potential for Transfeminine Hormone Therapy. Available at: [Link]

-

Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action. Frontiers. Available at: [Link]

-

Estrogen receptor binding material in blood of patients after clomiphene citrate administration: Determination by a radioreceptor assay. Bar-Ilan University. Available at: [Link]

- Tanimoto H, Imoto H, Watanabe T, et al. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta. Endocr J. 2010;57(6):517-21.

-

Clomiphene synthesis using a single solvent. Justia Patents. Available at: [Link]

-

Predictive Modeling of Estrogen Receptor Binding Agents Using Advanced Cheminformatics Tools and Massive Public Data. PubMed. Available at: [Link]

-

Predictive Modeling of Estrogen Receptor Binding Agents Using Advanced Cheminformatics Tools and Massive Public Data. Frontiers. Available at: [Link]

-

Predictive Models for Compound Binding to Androgen and Estrogen Receptors Based on Counter-Propagation Artificial Neural Networks. PMC. Available at: [Link]

-

In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines. MDPI. Available at: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]

-

Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Available at: [Link]

-

Comparative Structural Analysis of ERa and ERb Bound to Selective Estrogen Agonists and Antagonists. DTIC. Available at: [Link]

-

Clomifene. Wikipedia. Available at: [Link]

-

N-Desethyl Clomiphene HCl (Mixture of Z and E Isomers). Axios Research. Available at: [Link]

-

Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC. Available at: [Link]

-

Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PMC. Available at: [Link]

- US9428442B2 - Process for the preparation of Clomiphene - Google Patents.

-

Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. Semantic Scholar. Available at: [Link]

- CN103351304A - Synthesis method of clomiphene - Google Patents.

-

Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta. PubMed. Available at: [Link]

-

Estrogen Receptor Relative Binding Affinity Model v- 1.0.1. VEGA HUB. Available at: [Link]

-

N-Desethyl Clomiphene HCl (Mixture Of Z And E Isomers). Cleanchem. Available at: [Link]

-

Estrogen Receptors Alpha and Beta in Acute Myeloid Leukemia. MDPI. Available at: [Link]

-

Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites. PubMed. Available at: [Link]

-

Estrogen receptors alpha (ERα) and beta (ERβ): Subtype-selective ligands and clinical potential. OUCI. Available at: [Link]

-

Characterization of novel small molecule inhibitors of estrogen receptor-activation function 2 (ER-AF2). PMC. Available at: [Link]

-

Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. PMC. Available at: [Link]

-

Development of estrogen receptor beta binding prediction model using large sets of chemicals. PMC. Available at: [Link]

-

Clomiphene Citrate induced changes in the Estrogen and Estrogen receptors in the ovary of female Sprague-Dawley rats. Endocrine Abstracts. Available at: [Link]

Sources

- 1. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desethylclomifene Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of estrogen receptor beta binding prediction model using large sets of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predictive Models for Compound Binding to Androgen and Estrogen Receptors Based on Counter-Propagation Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Treating ER-positive breast cancer: a review of the current FDA-approved SERMs and SERDs and their mechanisms of action [frontiersin.org]

Pharmacokinetics and Bioactivation of Desethylclomifene Metabolites: A Technical Whitepaper

Executive Summary

Clomiphene citrate (CC) is a selective estrogen receptor modulator (SERM) that has been the gold standard for ovulation induction for decades. Administered as a prodrug, CC is a non-racemic mixture of two geometric isomers: enclomiphene (E-clomiphene, ~62%) and zuclomiphene (Z-clomiphene, ~38%)[1]. The clinical efficacy of this drug is not derived from the parent compound, but rather from its hepatic bioactivation into highly potent metabolites[2]. The desethylated and hydroxylated derivatives—specifically N-desethylclomiphene and its downstream product 4-hydroxy-N-desethylclomiphene (4-OH-DE-CLOM)—serve as the primary pharmacological effectors[3]. This whitepaper details the pharmacokinetics, metabolic pathways, and analytical quantification of these critical metabolites.

Mechanisms of Bioactivation: The CYP450 Bottleneck

The transformation of clomiphene into its active desethylated metabolites is governed by a stereospecific, dual-pathway Phase I metabolic network primarily involving the E-isomer.

The bioactivation relies on two critical enzymatic steps:

-

N-Deethylation: The parent drug undergoes N-deethylation mediated by2 to form N-desethylclomiphene (DE-CLOM)[2].

-

4-Hydroxylation: DE-CLOM is subsequently hydroxylated at the 4-position of the phenyl ring by 3 to yield 4-OH-DE-CLOM[3]. Alternatively, clomiphene can first be hydroxylated to 4-hydroxyclomiphene (4-OH-CLOM) by CYP2D6, followed by CYP3A4-mediated N-deethylation to reach the same active endpoint[4].

Causality of Potency: The addition of the hydroxyl group mimics the phenolic A-ring of endogenous estradiol, dramatically increasing the binding affinity to the estrogen receptor (ER)[1]. Concurrently, the removal of the ethyl group via N-deethylation reduces steric hindrance, optimizing the ligand-receptor interaction within the ER's ligand-binding domain.

Fig 1: Phase I bioactivation pathways of clomiphene to its active desethylated metabolites.

Pharmacokinetics and Pharmacogenomics

The pharmacokinetics (PK) of desethylclomifene metabolites are characterized by extensive enterohepatic recirculation and prolonged elimination half-lives[1]. While the parent clomiphene has an ER affinity (IC₅₀) of approximately 100 nM, 4-OH-DE-CLOM exhibits an IC₅₀ of 0.9 to 1.4 nM, making it nearly 100 times more potent[1][3][4].

Because the formation of these active metabolites is strictly dependent on CYP2D6, genetic polymorphisms dictate systemic exposure. Poor metabolizers (PMs) of CYP2D6 exhibit up to a 12-fold reduction in 4-OH-DE-CLOM peak concentrations compared to normal/extensive metabolizers[3]. Furthermore, carriers of the 5 demonstrate significantly altered area under the curve (AUC) and prolonged half-lives for these active moieties, explaining the ~30% non-response rate in anovulatory patients[3][5].

Quantitative Pharmacokinetic Data

| Pharmacokinetic Parameter | Clomiphene (Prodrug) | N-desethylclomiphene | 4-hydroxyclomiphene | 4-hydroxy-N-desethylclomiphene |

| Estrogen Receptor IC₅₀ | ~100 nM | ~125 nM | 2.2 – 2.5 nM | 0.9 – 1.4 nM |

| Peak Plasma Conc. (Cmax) | 20.37 nmol/L | Intermediate | 0.95 nmol/L | 1.15 nmol/L |

| Elimination Half-life (t₁/₂) | 4 – 7 days | N/A | 13 – 34 hours | 15 – 37 hours |

| Primary Metabolic Enzyme | N/A | CYP3A4 / CYP3A5 | CYP2D6 | CYP2D6 & CYP3A4 |

(Data aggregated from single 50 mg oral dose studies[1][3][4])

Experimental Methodologies: Self-Validating PK Workflows

To accurately profile the pharmacokinetics of desethylclomifene metabolites, rigorous, self-validating analytical protocols are required. Below are the field-proven methodologies for both in vivo quantification and in vitro phenotyping.

Protocol 1: LC-MS/MS Quantification of Metabolites in Human Plasma

This protocol utilizes Solid Phase Extraction (SPE) coupled with LC-MS/MS to quantify sub-nanomolar concentrations of 4-OH-DE-CLOM.

-

Step 1: Internal Standard Addition. Spike 100 µL of human plasma with 10 µL of Clomiphene-d5 (Stable Isotope-Labeled Internal Standard, SIL-IS).

-

Causality & Validation: The SIL-IS co-elutes with the target analytes and experiences identical matrix effects. Monitoring the SIL-IS recovery validates the extraction efficiency and normalizes any ion suppression in the mass spectrometer, making the assay self-correcting.

-

-

Step 2: Solid Phase Extraction (SPE). Load the spiked plasma onto an Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile.

-

Causality: Direct protein precipitation leaves circulating phospholipids in the sample, which severely suppress electrospray ionization (ESI). SPE selectively retains the lipophilic clomiphene metabolites while washing away salts and phospholipids.

-

-

Step 3: Chromatographic Separation. Inject 5 µL of the eluate onto a C18 reverse-phase column (e.g., Acquity BEH C18). Run a gradient elution using 10 mM ammonium formate (pH 3.0) and acetonitrile.

-

Causality: E- and Z-isomers have identical molecular weights and fragmentation patterns (isobaric). Baseline chromatographic resolution is mandatory to prevent false quantification.

-

-

Step 4: MRM Detection. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Include Quality Control (QC) samples at low, mid, and high concentrations in every batch.

-

Validation: The batch is only validated if the QC samples back-calculate to within ±15% of their nominal concentrations, ensuring the linear dynamic range remains intact.

-

Protocol 2: In Vitro Cytochrome P450 Phenotyping via Human Liver Microsomes (HLMs)

This assay determines the intrinsic clearance ( CLint ) and isolates the specific CYP450 enzymes responsible for N-desethylclomiphene bioactivation.

-

Step 1: Incubation Setup. Incubate 1 µM of N-desethylclomiphene with pooled Human Liver Microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Validation Control: Run a parallel incubation using Dextromethorphan (a known CYP2D6 substrate). The successful turnover of Dextromethorphan to Dextrorphan validates the metabolic competence of the HLM batch.

-

-

Step 2: Reaction Initiation. Initiate the reaction by adding a 1 mM NADPH regenerating system.

-

Validation Control: Maintain a negative control tube lacking NADPH. Causality: Because CYP450 enzymes strictly require NADPH as an electron donor, the absence of metabolite formation in this tube proves that the observed 4-OH-DE-CLOM is entirely enzyme-derived and not an artifact of chemical degradation.

-

-

Step 3: Quenching and Kinetic Analysis. At precise time intervals (0, 5, 10, 20, 30 min), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the SIL-IS. Centrifuge at 14,000 x g to pellet denatured proteins, and analyze the supernatant via LC-MS/MS to plot Michaelis-Menten kinetics ( Vmax and Km ).

References

-

Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites. PubMed (nih.gov). 5

-

Clomifene. Wikipedia. 1

-

Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. PubMed (nih.gov).3

-

Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC (nih.gov). 4

-

Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to Clomiphene Citrate of Anovulatory PCOS Women?. Frontiers. 2

Sources

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Could Cytochrome P450 2D6, 3A4 and 3A5 Polymorphisms Explain the Variability in Clinical Response to Clomiphene Citrate of Anovulatory PCOS Women? [frontiersin.org]

- 3. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the CYP2D6*10 allele on the pharmacokinetics of clomiphene and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Desethylclomifene Hydrochloride: Molecular Weight and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Desethylclomifene

Desethylclomifene is a significant metabolite of clomiphene, a widely prescribed selective estrogen receptor modulator (SERM) used in the treatment of female infertility.[1] Understanding the properties of its metabolites is critical for a complete pharmacokinetic and pharmacodynamic profile of the parent drug. Desethylclomifene itself exhibits biological activity, and its characterization is paramount for assessing its contribution to the overall therapeutic and toxicological profile of clomiphene. This guide focuses on the hydrochloride salt form, which is often used as a reference standard in analytical studies.[2][3]

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its analytical method development, formulation design, and interpretation of biological data.

Table 1: Summary of Physicochemical Data for Desethylclomifene Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C24H24ClNO · HCl | [2][3] |

| Molecular Weight | 414.37 g/mol | [2][3] |

| CAS Number | 1310815-19-0 | [2][3][4] |

| Appearance | Data not explicitly available; likely a solid. | |

| Solubility | Data not explicitly available in standard solvents. | |

| pKa | Data not explicitly available. | |

| Melting Point | Data not explicitly available. |

Expert Insight: The lack of publicly available experimental data for properties like solubility, pKa, and melting point highlights the specialized nature of this metabolite. Researchers will likely need to determine these parameters empirically. The hydrochloride salt form suggests it will exhibit some degree of aqueous solubility, a critical factor for designing in vitro assays and analytical mobile phases.

Metabolic Context and Rationale for Study

Clomiphene is metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2D6 playing a major role.[5][6] The metabolic pathways include N-dealkylation, which leads to the formation of desethylclomifene.[7][8] Further metabolism can involve hydroxylation.[6][7][9]

The study of desethylclomifene is driven by the need to understand the complete metabolic fate of clomiphene and the potential for drug-drug interactions.[10] For instance, co-administration of drugs that inhibit CYP2D6 could alter the plasma concentrations of desethylclomifene, potentially impacting the overall clinical response to clomiphene.

Diagram 1: Simplified Metabolic Pathway of Clomiphene

Caption: Simplified metabolic conversion of clomiphene.

Analytical Characterization: A Methodological Approach

Accurate characterization of desethylclomifene hydrochloride is essential for its use as a reference standard in pharmacokinetic studies and doping control analysis.[11] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for its quantification in biological matrices.[7]

Experimental Protocol: Quantification of Desethylclomifene in Plasma by LC-MS/MS

This protocol outlines a general, robust approach. Method validation according to regulatory guidelines (e.g., FDA) is a mandatory step for clinical applications.[11]

1. Sample Preparation (Protein Precipitation):

-

Rationale: To remove proteins that can interfere with the analysis and damage the HPLC column.

-

Procedure:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of desethylclomifene).[11]

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC):

-

Rationale: To separate desethylclomifene from other plasma components and metabolites.

-

Parameters:

-

Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) is a common choice for separating moderately polar compounds like desethylclomifene.[11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is effective.[11]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

3. Mass Spectrometry (MS):

-

Rationale: To provide sensitive and selective detection and quantification of desethylclomifene.

-

Parameters:

-

Ionization: Positive electrospray ionization (ESI) is suitable for this molecule, which contains a basic nitrogen atom that is readily protonated.[7][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[11]

-

Diagram 2: LC-MS/MS Analytical Workflow

Caption: Workflow for the analysis of desethylclomifene.

Self-Validation and Trustworthiness: The inclusion of a stable isotope-labeled internal standard is crucial for a self-validating system. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response. This ensures the accuracy and precision of the quantitative results.

Further Spectroscopic Characterization

While LC-MS/MS is ideal for quantification, other spectroscopic techniques are vital for the unequivocal structural confirmation of the desethylclomifene hydrochloride reference standard itself.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure. The hydrochloride salt form may influence the chemical shifts of protons near the amine group. Solid-state NMR, particularly ³⁵Cl NMR, can provide detailed information about the local environment of the chloride ion and can be used to characterize different polymorphic forms of the salt.[12][13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information that can be used to confirm the identity of the molecule.[7]

Conclusion and Future Directions

This guide has synthesized the core physicochemical and analytical information for desethylclomifene hydrochloride. While foundational data such as its molecular weight and formula are well-established, further experimental characterization of its solubility and pKa is warranted. The provided analytical workflow serves as a robust starting point for researchers. Future investigations should focus on the in-vitro and in-vivo pharmacological activity of desethylclomifene to fully elucidate its role in the overall therapeutic effect of clomiphene.

References

-

Ghosal, A., et al. (2009). CYP2D6 is primarily responsible for the metabolism of clomiphene. PubMed. [Link]

-

Vitoriano, B., & De la Torre, X. (2007). Study of Clomiphene metabolism by LC/MS/MS. ResearchGate. [Link]

-

ResearchGate. Human metabolism of (E)- and (Z)-clomiphene. [Link]

-

Ruenitz, P. C., et al. (1983). Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of... PubMed. [Link]

-

Wikipedia. Clomifene. [Link]

-

SynThink. 1310815-19-0 Desethylclomifene - Reference Standard. [Link]

-

De la Torre, X., et al. (2008). Identification by LC-ESI-MS/MS of new clomifene metabolites in urine. ResearchGate. [Link]

-

Rzeppa, S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

-

Meyer, M., et al. (2022). Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. PMC. [Link]

-

Rzeppa, S., et al. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

-

Pharmaffiliates. CAS No : 1310815-19-0 | Product Name : Desethylclomifene Hydrochloride. [Link]

-

Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]

-

Tishmack, P. A., et al. (2012). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm. [Link]

-

Popp, F. D., et al. (2023). Identification and synthesis of (Z)-3'-hydroxy clomiphene as a new potential doping-relevant metabolite of clomiphene. PubMed. [Link]

-

ResearchGate. 35 Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms. [Link]

Sources

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Desethylclomifene Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Desethylclomifene Hydrochloride | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CYP2D6 is primarily responsible for the metabolism of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

- 10. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vivo Metabolism Pathways of Desethylclomifene Hydrochloride: A Technical Guide

Executive Summary & Pharmacological Context

Desethylclomifene hydrochloride is a critical intermediate and major active metabolite in the pharmacological cascade of clomiphene, a selective estrogen receptor modulator (SERM) widely used for ovulation induction. Upon oral administration, the hydrochloride salt dissociates, allowing the free base—desethylclomifene (N-desethylclomiphene)—to undergo extensive first-pass hepatic biotransformation.

While clomiphene itself possesses moderate anti-estrogenic activity, its therapeutic efficacy is heavily dependent on its bioactivation into highly potent downstream metabolites. Desethylclomifene serves as the primary precursor to (E)-4-hydroxy-N-desethylclomiphene , a metabolite that exhibits profound estrogen receptor (ER) antagonism with an IC50 of ~1.4 nM, making it significantly more active than the parent compound ()[1]. Understanding the specific Cytochrome P450 (CYP) pathways that govern the fate of desethylclomifene is essential for predicting drug-drug-gene interactions (DDGIs) and explaining the ~30% clinical non-responder rate in polycystic ovary syndrome (PCOS) patients.

The In Vivo Metabolic Network

The in vivo metabolism of desethylclomifene is a multi-enzyme process characterized by competing pathways of bioactivation and deactivation, primarily driven by the polymorphic CYP2D6 and the highly abundant CYP3A4 ()[2].

-

Formation of Desethylclomifene: The parent drug, (E)-clomiphene, undergoes initial N-deethylation to form desethylclomifene. This step is predominantly mediated by CYP3A4, with CYP2D6 playing a minor auxiliary role[2].

-

Primary Bioactivation (Hydroxylation): The critical rate-limiting step for therapeutic efficacy is the hydroxylation of desethylclomifene at the 4-position of the phenyl ring. This reaction is almost exclusively catalyzed by CYP2D6, yielding the highly active (E)-4-hydroxy-N-desethylclomiphene [1].

-

Secondary Dealkylation: In a competing pathway, desethylclomifene can undergo a second N-deethylation step, mediated jointly by CYP3A4 and CYP2D6, to form the less active N,N-didesethylclomiphene[2].

-

Downstream Deactivation: The active 4-hydroxy-N-desethylclomiphene is eventually cleared via further CYP-mediated oxidation into dihydroxy derivatives (e.g., (Z)-3,4-dihydroxydesethylclomiphene) and subsequent Phase II glucuronidation[2].

Pathway Visualization

In vivo metabolic network of desethylclomifene highlighting CYP2D6 and CYP3A4 biotransformation.

Pharmacogenomics: The CYP2D6 Bottleneck

Because CYP2D6 is the obligate enzyme for converting desethylclomifene into its most active form, genetic polymorphisms in the CYP2D6 gene dictate systemic exposure to the active metabolite.

Clinical studies stratifying patients into Poor Metabolizers (PM), Intermediate Metabolizers (IM), Extensive Metabolizers (EM), and Ultra-rapid Metabolizers (UM) reveal a strong gene-dose effect. Subjects with non-functional CYP2D6 alleles (PMs) exhibit up to a 12-fold reduction in the maximum plasma concentration ( Cmax ) of (E)-4-hydroxy-N-desethylclomiphene compared to EMs ()[1]. This pharmacokinetic deficit provides a direct biological rationale for why a subset of patients fails to achieve ovulation despite dose escalation.

Experimental Methodologies for Metabolic Profiling

To map and validate these pathways, researchers employ self-validating in vitro and in vivo protocols. The following methodologies detail the standard approaches for isolating enzyme-specific contributions and quantifying trace metabolites.

Protocol 4.1: In Vitro Cytochrome P450 Phenotyping via Human Liver Microsomes (HLMs)

This protocol utilizes selective chemical inhibitors to definitively prove causality between specific CYP isoforms and the bioactivation of desethylclomifene ()[3].

-

System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein and 25 µM desethylclomifene in 100 mM potassium phosphate buffer (pH 7.4).

-

Selective Inhibition (Causality Check): Divide the mixture into three parallel cohorts.

-

Cohort A (Control): Vehicle only.

-

Cohort B (CYP2D6 Block): Pre-incubate with 1 µM Quinidine.

-

Cohort C (CYP3A4 Block): Pre-incubate with 2 µM Ketoconazole.

-

Rationale: Quinidine is a potent, highly specific competitive inhibitor of CYP2D6. If Cohort B fails to produce 4-hydroxy-N-desethylclomiphene, CYP2D6 is validated as the obligate bioactivating enzyme.

-

-

Reaction Initiation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the biotransformation by adding an NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Termination & Extraction: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile spiked with a stable-isotope internal standard (e.g., d4 -desethylclomifene). Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Extract the supernatant for LC-MS/MS analysis.

Protocol 4.2: LC-MS/MS Quantification Workflow

To detect secondary and tertiary metabolites at sub-nanomolar concentrations, a highly sensitive LC-MS/MS workflow is required ()[4].

-

Chromatographic Separation: Inject 10 µL of the extracted supernatant onto a ZORBAX Eclipse Plus C18 column (1.8 µm particle size, 2.1 × 50 mm).

-

Gradient Elution: Utilize a mobile phase consisting of 0.1% formic acid in LC-MS grade water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Run a gradient from 10% B to 90% B over 8 minutes to resolve structural isomers (e.g., separating (E) and (Z) configurations).

-

Ionization & Detection: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions.

-

Rationale: MRM provides absolute structural specificity, ensuring that the isobaric weights of different hydroxylated isomers do not confound quantification. This method achieves a Lower Limit of Quantification (LLOQ) of 0.3 ng/mL for desethylclomifene and its derivatives[4].

-

Quantitative Pharmacokinetic & Pharmacodynamic Data

The structural modifications induced by hepatic metabolism drastically alter the pharmacodynamics of the drug. Table 1 summarizes the binding affinities, demonstrating why the CYP2D6-mediated conversion of desethylclomifene is critical.

Table 1: Estrogen Receptor (ER) Binding Affinity ( IC50 ) of Clomiphene and Metabolites (;)[1][5]

| Compound | Metabolic Stage | ER Binding Affinity ( IC50 ) | Relative Potency |

| (E)-Clomiphene | Parent Prodrug | ~100 nM | Baseline |

| (E)-N-desethylclomiphene | Primary Metabolite | ~125 nM | Low |

| (E)-4-hydroxyclomiphene | Primary Metabolite | ~2.4 nM | High |

| (E)-4-hydroxy-N-desethylclomiphene | Secondary Metabolite | ~1.4 nM | Highest |

Table 2 illustrates the profound impact of the CYP2D6 genotype on the systemic exposure of the highly active secondary metabolite, explaining the pharmacokinetic variability observed in clinical settings.

Table 2: Pharmacokinetic Impact of CYP2D6 Genotypes on (E)-4-OH-N-desethylclomiphene Exposure ()[1]

| CYP2D6 Phenotype | Allelic Function | Relative Cmax of Active Metabolite | Clinical Implication |

| Extensive Metabolizer (EM) | Fully Functional (1/1) | 1.0x (Baseline) | Normal therapeutic response |

| Intermediate Metabolizer (IM) | Reduced Function (1/10) | ~0.4x - 0.6x | Variable response; possible dose escalation needed |

| Poor Metabolizer (PM) | Non-Functional (4/4) | ~0.08x (12 times lower) | High risk of non-response / treatment failure |

References

-

Wikipedia Contributors. "Clomifene." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Ghobadi, C., et al. (2008). "CYP2D6 is primarily responsible for the metabolism of clomiphene." Drug Metabolism and Pharmacokinetics, 23(2), 101-105. Available at:[Link]

-

Dinger, J., et al. (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B, 879(26), 2753-2758. Available at:[Link]

-

Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics, 21(5), 1184-1192. Available at:[Link]

-

Kovar, C., et al. (2022). "Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling." Pharmaceutics, 14(12), 2597. Available at:[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CYP2D6 is primarily responsible for the metabolism of clomiphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clomifene - Wikipedia [en.wikipedia.org]

The Role of Desethylclomifene Hydrochloride in Selective Estrogen Receptor Modulation: A Technical Guide

Introduction: The Pharmacological Imperative of Metabolites

In the development and application of Selective Estrogen Receptor Modulators (SERMs), a fundamental trap is over-indexing on the parent prodrug while ignoring the metabolome. Clomiphene citrate, a foundational triphenylethylene derivative used for ovulation induction, is a classic example. Administered as a racemic mixture of zuclomiphene and enclomiphene, the parent compound itself possesses relatively weak affinity for the estrogen receptor (ER)[1].

In my tenure overseeing high-throughput screening assays for endocrine modulators, I have consistently observed that the true pharmacological heavy lifting is performed by downstream metabolites. Through the cytochrome P450 (CYP450) system, clomiphene is biotransformed into highly active compounds[2]. Desethylclomifene hydrochloride (the stable, water-soluble salt form of N-desethylclomiphene) serves as a critical intermediate and active SERM in this cascade[3]. It is the precursor to the most potent known clomiphene metabolite: 4-hydroxy-N-desethylclomiphene, which dictates the drug's antagonistic efficacy at the hypothalamic arcuate nucleus[4].

Metabolic Pathways and Receptor Affinity

The biotransformation of enclomiphene is primarily driven by CYP3A4 and the highly polymorphic CYP2D6 enzyme[2]. Enclomiphene undergoes N-deethylation to form N-desethylclomiphene. Subsequently, CYP2D6 hydroxylates this intermediate to yield 4-hydroxy-N-desethylclomiphene[2][4].

The causality behind the exponential increase in ER binding affinity among these metabolites lies in their structural mimicry of endogenous estrogens. The addition of the hydroxyl group at the 4-position mimics the phenolic A-ring of estradiol, allowing the metabolite to form critical hydrogen bonds (particularly with His524 and Glu353) within the hydrophobic ligand-binding pocket (LBP) of the ER[5].

CYP450-mediated metabolic pathway of enclomiphene to its active SERM metabolites.

Quantitative Binding Data

To contextualize the potency of these compounds, we summarize the half-maximal inhibitory concentrations (IC50) and Relative Binding Affinities (RBA) against the estrogen receptor.

| Compound / Metabolite | Primary Forming Enzyme | ER IC50 (nM) | RBA (Estradiol = 100) |

| (E)-Clomiphene | N/A (Parent) | > 10.0 | ~ 2.0 |

| (E)-N-Desethylclomiphene | CYP3A4 / CYP2D6 | N/A | 0.71 |

| (E)-4-Hydroxyclomiphene | CYP2D6 | 2.2 - 2.5 | 331.0 |

| (E)-4-Hydroxy-N-desethylclomiphene | CYP2D6 / CYP3A4 | 0.9 - 1.4 | Highest Affinity |

Data synthesized from competitive in vitro binding assays[2][4][6].

Experimental Methodologies: Self-Validating Protocols

When evaluating the SERM activity of desethylclomifene hydrochloride, assay design must isolate specific variables. I mandate a two-pronged approach for my teams: a microsomal stability assay to map the pharmacokinetic generation of the active species, followed by a competitive radioligand binding assay to quantify pharmacodynamics.

Protocol 1: CYP2D6-Mediated Microsomal Biotransformation

Causality & Design: We utilize pooled Human Liver Microsomes (HLMs) rather than isolated recombinant enzymes. This preserves the native lipid microenvironment and allows for the natural competitive interplay between CYP3A4 and CYP2D6, yielding a more accurate predictive model of in vivo clearance and metabolite formation[2].

Step-by-Step Methodology:

-

Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Substrate Addition: Spike desethylclomifene hydrochloride into the buffer to achieve a final assay concentration of 1.0 µM.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

-

Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

-

Quenching (Self-Validation): Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated tamoxifen). Why? This instantly precipitates microsomal proteins, halting metabolism and providing a stable baseline for recovery validation.

-

Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of desethylclomifene and the formation of 4-hydroxy-N-desethylclomiphene.

Protocol 2: ER Competitive Radioligand Binding Assay

Causality & Design: A competitive binding assay using [3H]-estradiol is selected over a cellular reporter assay to directly quantify physical receptor occupancy (Kd/Ki) without the confounding variables of cellular membrane permeability or variable co-activator expression.

Step-by-Step Methodology:

-

Receptor Preparation: Isolate nuclear fractions from MCF-7 cells or utilize purified recombinant human ERα[6].

-

Radioligand Incubation: Incubate the receptor preparation with 1 nM [3H]-estradiol in a binding buffer (10 mM Tris-HCl, pH 7.5, 1.5 mM EDTA, 1 mM DTT) at 4°C for 18 hours to reach equilibrium.

-

Competitor Titration: Add desethylclomifene hydrochloride (or its 4-hydroxy derivative) in a log-dose titration ranging from 0.1 nM to 10 µM.

-

Self-Validating Control: In parallel wells, determine Non-Specific Binding (NSB) by adding a 1,000-fold excess (1 µM) of unlabeled diethylstilbestrol (DES)[7]. Why? If the radiotracer signal in the DES wells is not reduced to near-zero baseline, the assay is compromised by radioligand trapping or impure receptor prep.

-

Separation & Reading: Separate bound from free radioligand using dextran-coated charcoal. Centrifuge, extract the supernatant, and quantify bound[3H]-estradiol using a liquid scintillation counter.

Workflow for microsomal metabolism and subsequent ER competitive binding validation.

Clinical and Pharmacogenomic Implications

The reliance on CYP2D6 for the conversion of desethylclomiphene to its highly active 4-hydroxy derivative introduces a critical pharmacogenomic variable into clinical practice[8].

Patients who are CYP2D6 "Poor Metabolizers" (PMs) exhibit up to a 10-fold reduction in the maximum plasma concentration ( Cmax ) of active metabolites like (E)-4-hydroxy-N-desethylclomiphene compared to "Extensive Metabolizers" (EMs)[4]. Because desethylclomiphene itself has a drastically lower affinity for the ER (RBA = 0.71) compared to its hydroxylated counterpart (RBA > 300)[6], PMs fail to achieve the necessary estrogen receptor antagonism at the hypothalamus. Consequently, the negative feedback loop of estrogen is not blocked, the GnRH surge is not triggered, and ovulation induction fails[2][4].

Understanding the role of desethylclomifene hydrochloride not just as a structural intermediate, but as a gateway to the drug's ultimate therapeutic mechanism, is paramount for modern drug development and personalized medicine.

References

-

[6] Ruenitz PC, Bagley JR, Mokler CM. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. Biochem Pharmacol. 1983. URL:[Link]

-

[3] Clomifene-impurities: Desethylclomifene Hydrochloride. Pharmaffiliates. URL:[Link]

-

[2] Kröner P, et al. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling. Pharmaceutics (PMC). 2022. URL:[Link]

-

[8] Mürdter TE, et al. CYP2D6 is Primarily Responsible for the Metabolism of Clomiphene. ResearchGate. URL:[Link]

-

[4] Mürdter TE, et al. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites. Human Molecular Genetics, Oxford Academic. 2012. URL:[Link]

-

[5] Lee S, Barron MG. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One. 2017. URL:[Link]

-

[7] The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin. PubMed. URL:[Link]

Sources

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Prediction of Drug–Drug–Gene Interaction Scenarios of (E)-Clomiphene and Its Metabolites Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 6. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The relative binding affinity of diethylstilbestrol to uterine nuclear estrogen receptor: effect of serum and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Desethylclomifene hydrochloride cell culture preparation protocol

Application Note & Protocol: Desethylclomifene Hydrochloride Preparation and In Vitro Evaluation

Executive Summary

Desethylclomifene (N-desethylclomiphene) is a primary, highly active metabolite of the selective estrogen receptor modulator (SERM) clomiphene[1]. In clinical and physiological settings, the parent drug clomiphene acts as a prodrug that undergoes hepatic bioactivation—predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme—to form potent metabolites, including desethylclomifene and 4-hydroxy-N-desethylclomiphene[2][3]. These metabolites exhibit significantly higher binding affinities for the Estrogen Receptors (ERα and ERβ) than the parent compound, making desethylclomifene a critical molecule for in vitro studies targeting ER-mediated transcriptional regulation, breast cancer cell proliferation, and gonadotropin feedback loops[2][4].

This application note provides a comprehensively engineered, self-validating protocol for the dissolution, handling, and cellular application of desethylclomifene hydrochloride, ensuring maximum stability and reproducible receptor antagonism.

Physicochemical Properties & Solvation Causality

Desethylclomifene hydrochloride is a highly lipophilic triphenylethylene derivative. While the hydrochloride salt form slightly improves polarity compared to the free base, its aqueous solubility remains exceptionally poor (< 0.1 mg/mL)[5]. Attempting to dissolve this compound directly in aqueous cell culture media will result in micelle formation or micro-precipitation, leading to inaccurate dosing and irreproducible data[6].

To bypass this, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[6][7]. DMSO disrupts the crystal lattice of the hydrochloride salt and fully solvates the lipophilic core, allowing for the creation of highly concentrated stock solutions (up to 25–100 mg/mL)[6][7].

Table 1: Quantitative Solvation and Working Parameters

| Parameter | Value / Range | Mechanistic Rationale |

| Primary Solvent | 100% Cell-Culture Grade DMSO | Ensures complete dissolution of the lipophilic triphenylethylene core[6][7]. |

| Stock Concentration | 10 mM | Minimizes the volume of solvent needed for downstream dilutions. |

| Max Final DMSO (v/v) | ≤ 0.1% | Prevents solvent-induced lipid bilayer disruption and baseline cytotoxicity[6]. |

| Storage Conditions | -20°C to -80°C (Dark) | Prevents spontaneous photo-isomerization of the double bond and thermal degradation. |

Mechanistic Grounding: Pathway Visualization

To understand the experimental necessity of using desethylclomifene directly in cell culture, one must look at the metabolic pathway. Many in vitro cell lines (e.g., MCF-7 breast cancer cells) lack endogenous CYP2D6 expression. Treating these cells with parent clomiphene yields artificially low antagonistic activity because the cells cannot generate the active desethylclomifene metabolite[2][3]. By applying desethylclomifene hydrochloride directly, researchers bypass this metabolic bottleneck.

Fig 1: CYP2D6-mediated bioactivation of clomiphene to desethylclomifene and subsequent ER antagonism.

Reagent Preparation Protocol

This protocol establishes a self-validating system. By strictly controlling the solvent vehicle and employing low-binding filtration, we eliminate the variables of drug loss and solvent toxicity.

Phase A: 10 mM Stock Solution Preparation

-

Equilibration: Allow the desethylclomifene hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the molecular weight calculations and degrade the compound.

-

Weighing: Accurately weigh the required mass of desethylclomifene hydrochloride using an analytical balance inside a laminar flow hood.

-

Dissolution: Add the calculated volume of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration[6].

-

Homogenization: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes until optically clear.

-

Filtration (Critical Step): Draw the solution into a sterile glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into sterile amber microcentrifuge tubes[6]. Causality: Standard cellulose acetate or nylon filters will bind lipophilic drugs and can be degraded by 100% DMSO. PTFE is chemically inert and low-binding.

-

Aliquot & Storage: Prepare 20 µL to 50 µL aliquots to prevent freeze-thaw cycles. Store at -80°C.

Phase B: Working Solution & Serial Dilution

-

Thaw a single 10 mM DMSO aliquot immediately before use.

-

Perform serial dilutions in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).

-

Final Media Spiking: Dilute the intermediate DMSO stocks 1:1000 directly into pre-warmed cell culture media to achieve the final desired concentrations (e.g., 1 µM, 100 nM, 10 nM). Causality: Diluting intermediate DMSO stocks ensures that every treatment group, regardless of drug concentration, receives exactly the same final DMSO concentration (0.1% v/v), isolating the drug's effect from the solvent's effect.

In Vitro Experimental Workflow (ER Antagonism Assay)

To accurately measure the SERM activity of desethylclomifene, the cellular environment must be strictly controlled to eliminate endogenous estrogens that would otherwise outcompete the drug.

Fig 2: Standardized in vitro workflow for evaluating desethylclomifene in ER-positive cell lines.

Step-by-Step Assay Protocol (e.g., MCF-7 Breast Cancer Cells)

-

Cell Seeding: Seed MCF-7 cells in multi-well plates using Phenol Red-Free DMEM. Causality: Phenol red possesses weak structural homology to estrogen and acts as a weak ER agonist, which will skew the baseline activation of the receptor.

-

Hormone Starvation: Supplement the media with 5-10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) instead of standard FBS. Incubate for 48 hours. Causality: Standard FBS contains high levels of bovine 17β-estradiol. Dextran-coated charcoal stripping removes these lipophilic hormones, synchronizing the cells in a true estrogen-depleted state.

-

Treatment Application: Aspirate the starvation media. Apply the desethylclomifene-spiked media (prepared in Phase B).

-

Self-Validating Controls:

-

Vehicle Control: Media + 0.1% DMSO (Validates baseline viability).

-

Positive Control: Media + 100 nM Fulvestrant (Validates maximum ER degradation/inhibition).

-

Rescue Cohort: Media + 1 µM Desethylclomifene + 10 nM 17β-estradiol (Validates that the mechanism of cell death/arrest is specifically due to competitive ER antagonism, as excess E2 should rescue the phenotype).

-

-

Incubation & Endpoint: Incubate for 24 hours for gene expression analysis (RT-qPCR of ER target genes like pS2 or GREB1) or 72-96 hours for phenotypic cell viability assays (e.g., ATP-based luminescence or CCK-8).

Quantitative Data Summary: Assay Parameters

Table 2: Typical Working Ranges for Desethylclomifene In Vitro

| Assay Type | Target Concentration Range | Incubation Time | Primary Readout / Endpoint |

| Receptor Binding (Cell-Free) | 0.1 nM – 100 nM | 1 - 2 hours | Fluorescence Polarization (FP) |

| Gene Expression (RT-qPCR) | 10 nM – 1 µM | 12 - 24 hours | Downregulation of ER-responsive genes |

| Cell Viability / Proliferation | 100 nM – 10 µM | 72 - 96 hours | ATP Luminescence, MTT, CCK-8 |

References

-

Wikipedia Contributors. "Clomifene." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics (PubMed / NIH). Available at:[Link]

-

Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Oxford Academic. Available at:[Link]

-

Liverpool HIV Interactions. "Clomifene Interactions." HIV Drug Interactions. Available at: [Link]

-

Patel, et al. (2023). "Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies." PMC / NIH. Available at:[Link]

Sources

- 1. Clomifene - Wikipedia [en.wikipedia.org]

- 2. Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liverpool HIV Interactions [hiv-druginteractions.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Clomiphene (citrate) | CAS 50-41-9 | Cayman Chemical | Biomol.com [biomol.com]

Application Note: Highly Sensitive LC-MS/MS Quantification of Desethylclomifene Hydrochloride in Biological Matrices

Target Audience: Analytical Chemists, Clinical Toxicologists, Pharmacokineticists, and Anti-Doping Scientists.

Introduction & Scientific Rationale

Clomiphene is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment of anovulatory infertility. Beyond its clinical utility, clomiphene is strictly prohibited by the World Anti-Doping Agency (WADA) under the S4 category (Hormone and Metabolic Modulators) due to its ability to indirectly elevate endogenous testosterone levels and mitigate the side effects of anabolic steroid abuse[1].

Because clomiphene undergoes extensive hepatic first-pass metabolism, detecting the parent drug in urine or plasma is analytically challenging and biologically insufficient. The biotransformation of clomiphene is primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) and CYP3A4 enzymes, yielding highly active metabolites such as N-desethylclomifene and 4-hydroxy-N-desethylclomifene[2][3].

The Causality of Target Selection: Monitoring desethylclomifene (exact mass 377.15 g/mol ) is critical for two reasons:

-

Pharmacokinetic Variability: The formation of desethylclomifene and its hydroxylated derivatives is highly dependent on the patient's CYP2D6 activity score. Poor metabolizers (PM) exhibit up to a 10-fold reduction in active metabolite concentrations compared to normal metabolizers (NM)[2][4].

-

Anti-Doping Window: Desethylclomifene is excreted predominantly as glucuronide conjugates and exhibits a prolonged detection window in urine, making it an ideal biomarker for retrospective doping analysis[5].

This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the extraction, chromatographic separation, and precise quantification of desethylclomifene hydrochloride.

Metabolic Pathway & Biomarker Generation

To understand the analytical target, one must understand the enzymatic cascade. Clomiphene undergoes N-dealkylation (loss of an ethyl group from the diethylaminoethoxy side chain) driven by CYP3A4 and CYP2D6, forming desethylclomifene. Subsequent hydroxylation yields 4-hydroxy-desethylclomifene.

Fig 1: CYP450-mediated biotransformation of clomiphene into desethylclomifene and phase II conjugates.

Experimental Protocols: Sample Preparation

Because desethylclomifene is heavily excreted as a glucoconjugate, direct analysis of urine will yield false negatives. The protocol must incorporate an enzymatic hydrolysis step to liberate the free aglycone, followed by Solid Phase Extraction (SPE) to eliminate matrix suppression[5][6].

Step-by-Step Methodology: Urine/Plasma Extraction

-

Internal Standard Spiking: Aliquot 2.0 mL of human urine (or 0.5 mL plasma) into a clean glass centrifuge tube. Spike with 20 µL of Clomiphene-d5 internal standard (IS) working solution (100 ng/mL). Rationale: Early IS introduction corrects for volumetric losses and variable hydrolysis efficiency.

-

Enzymatic Hydrolysis (Urine Only): Add 200 µL of 0.1 M phosphate buffer (pH 7.0) and 25 µL of purified β -glucuronidase (e.g., from E. coli). Incubate at 55°C for 60 minutes[5].

-

Acidification: Cool to room temperature and add 100 µL of 4% phosphoric acid to disrupt protein binding and ionize the basic amine group of the analyte.

-

Solid Phase Extraction (Mixed-Mode Cation Exchange - MCX):

-

Condition: 2 mL Methanol, followed by 2 mL 0.1% Formic Acid in Water.

-

Load: Apply the hydrolyzed, acidified sample at a flow rate of 1 mL/min.

-

Wash 1 (Organics): 2 mL 0.1% Formic Acid in Water.

-

Wash 2 (Interferences): 2 mL Methanol. Rationale: Desethylclomifene is retained by strong cation exchange due to its protonated amine; methanol washes away neutral lipids.

-

Elute: 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing it from the sorbent[6].

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 30 seconds.

LC-MS/MS Method Parameters

Chromatographic Separation

A biphenyl or high-density C18 column is required to resolve the (E)- and (Z)- geometric isomers of desethylclomifene. The acidic mobile phase ensures complete protonation [M+H]+ of the secondary amine for optimal positive electrospray ionization (ESI+).

| Parameter | Specification |

| System | Agilent 1290 Infinity II (or equivalent UHPLC) |

| Column | Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) |

| Column Temperature | 45 °C |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 40 | 60 |

| 7.0 | 5 | 95 |

| 8.5 | 5 | 95 |

| 8.6 | 90 | 10 |

| 10.0 | 90 | 10 |

Mass Spectrometry Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The pseudo-molecular ion for desethylclomifene is m/z 378.2. The primary fragmentation pathway involves the cleavage of the ethylaminoethoxy side chain, yielding a highly stable and characteristic product ion at m/z 72.1[5].

| MS Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3500 V |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/h |

| Collision Gas | Argon (2 × 10⁻³ mbar) |

MRM Transitions & Collision Energies: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Desethylclomifene | 378.2 | 72.1 | 50 | 35 | Quantifier | | Desethylclomifene | 378.2 | 58.1 | 50 | 45 | Qualifier | | Clomiphene-d5 (IS) | 411.2 | 105.2 | 50 | 35 | Internal Standard |

Note: The ratio of the quantifier ( m/z 72.1) to the qualifier ( m/z 58.1) must remain within ± 20% of the reference standard for positive WADA identification.

Analytical Workflow & Self-Validation System

To ensure absolute trustworthiness of the generated data, the workflow incorporates continuous self-validation. Matrix effects (ion suppression/enhancement) are actively monitored by assessing the absolute peak area of the Clomiphene-d5 internal standard across all patient samples compared to neat solvent injections.

Fig 2: End-to-end analytical workflow emphasizing the internal validation checkpoint.

Validation Criteria

-

Lower Limit of Quantification (LLOQ): ≤ 1.0 ng/mL (S/N > 10).

-

Linearity: 1.0 ng/mL to 500 ng/mL ( R2≥0.995 ).

-

Precision & Accuracy: Intra-day and inter-day Coefficient of Variation (CV) must be ≤ 15% ( ≤ 20% at LLOQ).

-

Matrix Factor: Evaluated by post-column infusion; IS-normalized matrix factor should be 0.85 – 1.15.

Conclusion